

Application Notes and Protocols for SRI-31142 in Rodent Behavioral Studies

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Compound of Interest

Compound Name: SRI-31142

Cat. No.: B15616481

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **SRI-31142** in rodent behavioral studies, with a focus on dosage, experimental protocols, and the current understanding of its mechanism of action.

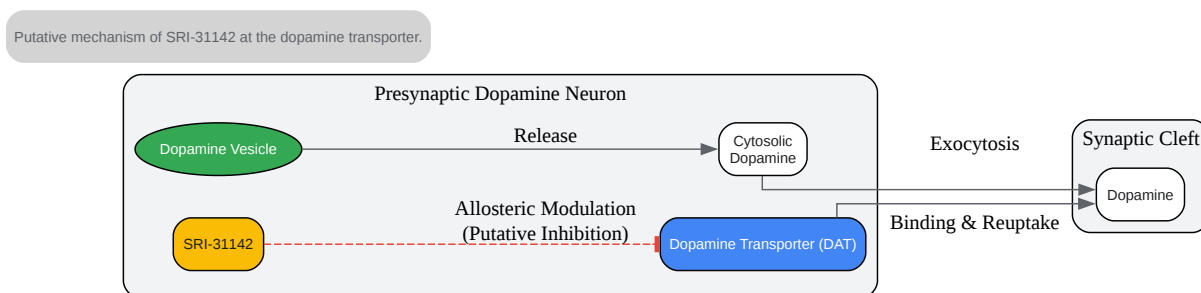
Introduction

SRI-31142 is a novel compound identified as a putative allosteric inhibitor of the dopamine transporter (DAT)[1][2][3]. It has garnered interest for its potential as a therapeutic agent, particularly in the context of substance use disorders. Unlike typical DAT inhibitors such as cocaine, **SRI-31142** does not appear to have abuse potential on its own and has been shown to attenuate the effects of cocaine in preclinical models[1]. These characteristics make it a valuable tool for studying the modulation of the dopaminergic system and for the development of novel pharmacotherapies.

Mechanism of Action

SRI-31142 is classified as a putative allosteric modulator of the dopamine transporter (DAT)[1][2][3]. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's function. In the case of DAT, this modulation can affect dopamine reuptake without directly competing with dopamine at its binding site.

However, it is crucial to note that the precise downstream signaling effects of **SRI-31142** are not yet fully elucidated. One key study found that while **SRI-31142** is a putative allosteric DAT inhibitor, in vitro functional assays failed to confirm dopamine uptake inhibition[1]. This suggests a more complex mechanism of action that may involve downstream signaling cascades or potential off-target effects that contribute to its behavioral outcomes. Further research is required to fully understand the molecular pathways through which **SRI-31142** exerts its effects.



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Putative mechanism of **SRI-31142** action.

Data Presentation: Dosage and Pharmacokinetics

The following tables summarize the available quantitative data for **SRI-31142** from rodent studies.

Table 1: Dosage Information for **SRI-31142** in Rat Behavioral Studies

Behavioral Assay	Species	Dose Range (mg/kg)	Route of Administration	Vehicle	Key Findings	Reference
Intracranial Self-Stimulation (ICSS)	Rat	1 - 10	Intraperitoneal (i.p.)	6:4 DMSO/saline	Dose-dependently decreased ICSS. A 10 mg/kg dose blocked cocaine-induced increases in ICSS.	[1]
In Vivo Microdialysis	Rat	10	Intraperitoneal (i.p.)	6:4 DMSO/saline	Decreased dopamine levels in the nucleus accumbens. Blocked cocaine-induced increases in dopamine.	[1]

Table 2: Pharmacokinetic Parameters of **SRI-31142** in Rats

Parameter	Value	Conditions	Reference
Dose	10 mg/kg	Intraperitoneal (i.p.) injection in a 6:4 DMSO/saline vehicle.	[1]
Brain Penetration	Low but adequate	Blood and brain concentrations were measured at multiple time points post- injection.	[1]

Experimental Protocols

Detailed methodologies for key experiments involving **SRI-31142** are provided below. These can be adapted for specific research questions.

Protocol 1: Intracranial Self-Stimulation (ICSS) in Rats

Objective: To assess the rewarding or aversive effects of **SRI-31142** and its ability to modulate the rewarding effects of cocaine.

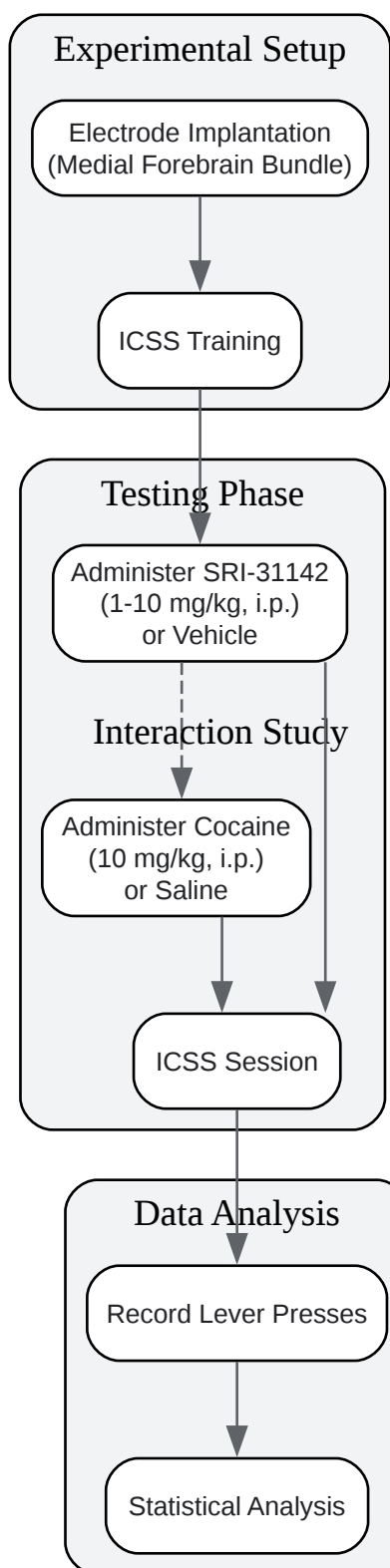
Materials:

- Male Wistar rats
- Stereotaxic apparatus
- Bipolar stimulating electrodes
- Operant conditioning chambers equipped with a response lever and a stimulator
- **SRI-31142**
- Cocaine hydrochloride
- Dimethyl sulfoxide (DMSO)
- Sterile saline (0.9%)

Procedure:

- **Surgery:** Anesthetize rats and stereotactically implant a bipolar electrode aimed at the medial forebrain bundle. Allow for a one-week recovery period.
- **Training:** Train rats to respond on a lever for electrical brain stimulation. The stimulation parameters should be adjusted to maintain a stable baseline of responding.
- **Drug Preparation:** Dissolve **SRI-31142** in a vehicle of 6 parts DMSO to 4 parts sterile saline. Dissolve cocaine HCl in sterile saline.
- **Dose-Effect Determination:**
 - Administer **SRI-31142** (1, 3.2, and 10 mg/kg, i.p.) or vehicle in a counterbalanced order across different test sessions.
 - Record the rate of lever pressing for a set duration (e.g., 60 minutes) following injection.
- **Interaction with Cocaine:**
 - Administer vehicle or **SRI-31142** (10 mg/kg, i.p.).
 - 15-20 minutes later, administer cocaine (10 mg/kg, i.p.).
 - Begin the ICSS session 10 minutes after the cocaine injection and record responding.

Data Analysis: Analyze the frequency of lever presses as a function of drug dose. Compare the effects of **SRI-31142** alone and in combination with cocaine to the respective vehicle controls using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).



Workflow for an ICSS experiment with SRI-31142.

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Workflow for an ICSS experiment.

Protocol 2: Locomotor Activity in Rats (General Protocol)

Objective: To assess the effects of **SRI-31142** on spontaneous locomotor activity.

Materials:

- Male Sprague-Dawley rats
- Open-field activity chambers equipped with photobeam detectors
- **SRI-31142**
- Vehicle (e.g., 6:4 DMSO/saline)

Procedure:

- Habituation: Place rats in the activity chambers for a period of 30-60 minutes to allow for habituation to the novel environment on days preceding the test day.
- Drug Preparation: Prepare **SRI-31142** in the appropriate vehicle.
- Testing:
 - Administer **SRI-31142** (e.g., 1, 3.2, 10 mg/kg, i.p.) or vehicle.
 - Immediately place the rat in the activity chamber.
 - Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect. Compare the effects of different doses of **SRI-31142** to the vehicle control group.

Protocol 3: Cocaine Self-Administration in Rats (General Protocol)

Objective: To determine if **SRI-31142** can alter the reinforcing effects of cocaine.

Materials:

- Male Wistar rats
- Intravenous catheters
- Operant conditioning chambers equipped with two levers (active and inactive), a syringe pump, and cue lights/tones
- **SRI-31142**
- Cocaine hydrochloride
- Vehicle

Procedure:

- Surgery: Implant chronic indwelling catheters into the jugular vein of the rats. Allow for a one-week recovery period.
- Acquisition of Cocaine Self-Administration:
 - Train rats to press an active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a discrete cue (light and/or tone).
 - Continue training until a stable baseline of responding is established.
- **SRI-31142** Pretreatment:
 - Once stable responding is achieved, administer **SRI-31142** (e.g., 1, 3.2, 10 mg/kg, i.p.) or vehicle prior to the self-administration session.
 - Record the number of active and inactive lever presses, and consequently the number of cocaine infusions earned.

Data Analysis: Compare the number of cocaine infusions self-administered following pretreatment with **SRI-31142** to the vehicle pretreatment condition. A reduction in cocaine intake would suggest that **SRI-31142** decreases the reinforcing efficacy of cocaine.

Conclusion

SRI-31142 is a promising research tool for investigating the complexities of the dopamine system and for the development of novel treatments for cocaine use disorder. The provided dosages and protocols, primarily derived from intracranial self-stimulation studies, offer a solid foundation for further preclinical investigation. A critical area for future research will be to elucidate the precise molecular mechanisms and signaling pathways through which **SRI-31142** exerts its behavioral effects. Researchers are encouraged to adapt the general protocols for locomotor activity and drug self-administration to further characterize the behavioral profile of this compound.

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References

- 1. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand SRI-31142 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SRI-31142 | DAT inhibitor | Probechem Biochemicals [probechem.com]
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